molecular formula C15H12N2O B8630693 3-(4-Phenyl-1H-imidazol-1-yl)phenol CAS No. 79221-00-4

3-(4-Phenyl-1H-imidazol-1-yl)phenol

Cat. No. B8630693
M. Wt: 236.27 g/mol
InChI Key: OORUXNJXGIHLGH-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

Following the procedure for preparation of 3-(1H-imidazol-1-yl) phenol (preparation 29), 4-phenylimidazole (20 g, 0.138 mole) and 3-bromoanisole (32 ml, 0.25 mole) were reacted to give the title compound in 57% yield; mp 195°-197° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[C:13]1(C2N=CNC=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.BrC1C=C(OC)C=CC=1>>[C:13]1([C:4]2[N:3]=[CH:2][N:1]([C:6]3[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=3)[CH:5]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C=1C=C(C=CC1)O
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CNC1
Name
Quantity
32 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CN(C1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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